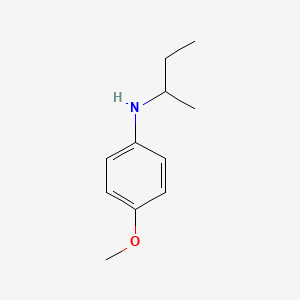![molecular formula C9H9N3O2 B13274247 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13274247.png)
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with but-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: A related compound with similar structural features but different functional groups.
Pyrazinecarboxylic acid: Another derivative of pyrazine with distinct chemical properties.
Quinoxaline: A nitrogen-containing heterocyclic compound with structural similarities to pyrazine.
Uniqueness
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the but-2-yn-1-yl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(but-2-ynylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)10-5-6-12-8/h5-6H,4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
WBMBFHIRPAZGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13274165.png)
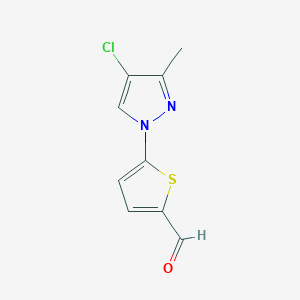
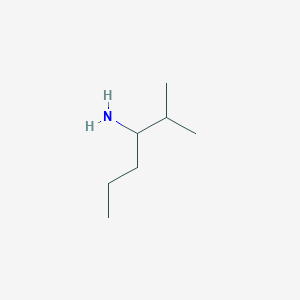
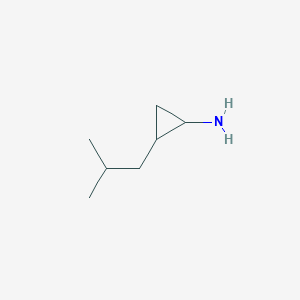
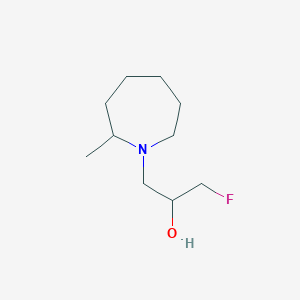
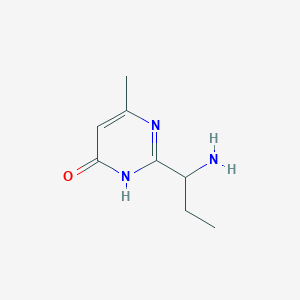
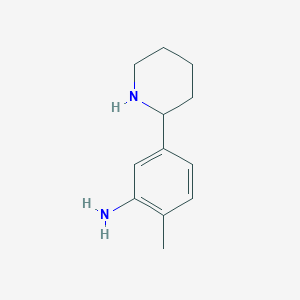
![2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL](/img/structure/B13274195.png)
amine](/img/structure/B13274200.png)

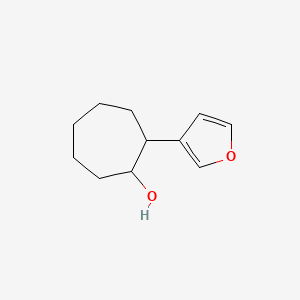
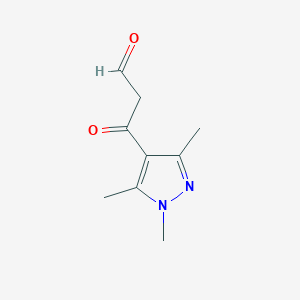
![1-Methyl-4-azaspiro[2.5]octane](/img/structure/B13274234.png)
